Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Description

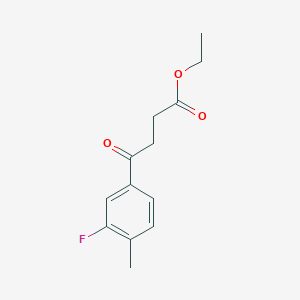

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (C₁₂H₁₃FO₃, MW 224.23 g/mol) is a fluorinated aromatic ester characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position (Figure 1). The compound’s structure includes a ketone group at the β-position relative to the ester functionality, making it a versatile intermediate in organic synthesis. This structural motif is common in pharmaceuticals, agrochemicals, and materials science due to its ability to modulate electronic and steric properties .

Properties

IUPAC Name |

ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVFHPYTOIXPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645591 | |

| Record name | Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-55-1 | |

| Record name | Ethyl 3-fluoro-4-methyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Route

One of the most established methods for preparing ethyl 4-oxobutanoate derivatives with aryl substituents involves a Grignard reaction followed by addition to an acetoacetate derivative.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of arylmagnesium bromide (Grignard reagent) | React beta-bromo-3-fluoro-4-methylbenzene with magnesium in methyl tert-butyl ether (MTBE) solvent, optionally with a thinner (volume ratio thinner:MTBE = 0–0.25:1) | Temperature: 30–60 °C; Time: 1–12 h |

| 2 | Addition reaction of Grignard reagent to ethyl acetoacetate | Reaction temperature: -30 to 50 °C; Time: 1–15 h | Forms the keto-ester intermediate |

This method benefits from relatively short synthesis cycles, high yields, and cost-effectiveness. The Grignard reagent formation is critical and requires anhydrous conditions and controlled temperature to avoid side reactions. The addition to ethyl acetoacetate introduces the 4-oxobutanoate moiety effectively.

Claisen Condensation and Subsequent Functionalization

Another approach involves Claisen condensation of ethyl esters with fluorinated aromatic ketones or aldehydes, followed by oxidation or functional group transformations to install the keto group at the 4-position.

- Starting materials: 3-fluoro-4-methylbenzaldehyde or related derivatives

- Base-catalyzed condensation with ethyl acetate or ethyl acetoacetate

- Controlled oxidation to form the keto group

This method requires careful pH and temperature control to prevent over-condensation or polymerization.

Catalytic Reduction and Hydrolysis Steps

In some synthetic routes, selective reduction of intermediate keto groups is performed using borane-tetrahydrofuran complexes with catalytic BF3·Et2O to improve selectivity and reduce reagent excess. Hydrolysis steps using aqueous bases such as NaOH or KOH in methanol or ethanol solvents are employed to convert intermediates to the desired keto-ester.

Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Grignard addition | Beta-bromo-3-fluoro-4-methylbenzene, Mg, ethyl acetoacetate | MTBE + thinner | 30–60 °C (Grignard), -30 to 50 °C (addition) | 1–12 h (Grignard), 1–15 h (addition) | High (typically >70%) | Requires anhydrous conditions |

| Claisen condensation | 3-fluoro-4-methylbenzaldehyde, ethyl acetate | Ethanol or similar | Reflux or controlled heating | Several hours | Moderate to high | Sensitive to base and temperature |

| Sodium hydride coupling | Ethyl trifluoroacetoacetate, substituted benzoyl chloride | Toluene | Room temp to 105 °C | 24–48 h | Moderate (~39%) | Adaptable for fluorinated aromatics |

| Catalytic reduction/hydrolysis | Borane-THF, BF3·Et2O, NaOH | THF, methanol | 0–40 °C | Hours | High conversion | Improves selectivity |

Analytical Characterization

The final product is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm aromatic substitution pattern and keto-ester functionality.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- Melting Point Determination: For solid intermediates or purified products.

- Chromatography (HPLC or GC): To assess purity and isolate isomers if present.

Summary of Research Findings

- The Grignard reaction approach is favored for its efficiency and scalability.

- Control of reaction temperature and solvent choice is critical to avoid side reactions, especially with fluorinated aromatic substrates.

- Catalytic systems can reduce reagent consumption and improve selectivity in reduction steps.

- The presence of the fluorine atom on the aromatic ring influences reactivity, often requiring tailored reaction conditions.

- Purification typically involves extraction, drying, and recrystallization or chromatography.

Scientific Research Applications

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted aromatic ring and the ketone group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

- Aromatic substituents : 3-fluoro and 4-methyl groups.

- Functional groups : Ethyl ester and ketone.

- Molecular symmetry : Asymmetry due to fluorine and methyl substituents.

Comparative Analysis with Structural Analogs

Halogen-Substituted Analogs

Halogenation significantly alters reactivity, lipophilicity, and metabolic stability.

Research Findings :

Methyl- and Methoxy-Substituted Analogs

Alkyl and alkoxy groups influence steric bulk and solubility.

Research Findings :

Trifluoromethyl and Heterocyclic Analogs

Electron-withdrawing groups and heterocycles expand applications in medicinal chemistry.

Biological Activity

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a fluoro-substituted aromatic ring and a ketone group, suggest potential interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and receptor binding studies, as well as relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural elements:

- Fluoro-substituted aromatic ring : Enhances reactivity and biological activity.

- Ketone group : Plays a crucial role in molecular interactions.

These features contribute to its potential applications in pharmacology and biochemistry.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluoro substituent alters the electronic properties of the molecule, enhancing its binding affinity to biological targets. This compound can modulate enzymatic activities through:

- Enzyme Inhibition : It may act as a competitive or non-competitive inhibitor depending on the target enzyme.

- Receptor Binding : The structural similarity to biologically active molecules allows it to bind effectively to various receptors.

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-methylphenyl)-4-oxobutyrate | Unsubstituted aromatic ring | Lower reactivity |

| Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutyrate | Chlorine substituent | Altered binding properties |

| Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate | Bromine substituent | Distinct electronic effects |

The presence of the fluoro group in this compound distinguishes it from these analogs, potentially enhancing its efficacy in biological applications.

Enzyme Inhibition Studies

Research indicates that this compound can be utilized in studies involving enzyme inhibition due to its structural properties. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways, thus providing insights into its potential therapeutic applications.

Case Studies

- Antitumor Activity : In preclinical studies, compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines. For instance, hybrid compounds incorporating similar moieties demonstrated a reduction in tumor cell viability by up to 100% in animal models .

- Molecular Docking Studies : Molecular docking simulations have demonstrated favorable interactions between this compound and specific cancer-related receptors, indicating its potential as an anticancer agent .

Antioxidant Properties

In addition to its enzyme inhibition capabilities, this compound has been evaluated for its antioxidant properties. Studies have shown that it can enhance total antioxidant capacity in biological systems, which may contribute to its protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate?

- Methodology : The compound is typically synthesized via Claisen condensation or nucleophilic substitution. A common approach involves reacting ethyl acetoacetate with 3-fluoro-4-methylaniline under basic conditions (e.g., NaH or KOH) to promote keto-enol tautomerization and subsequent substitution. Continuous flow reactors may enhance yield (75–85%) and purity (>95%) by optimizing temperature (70–80°C) and reaction time (4–6 hours) .

- Key Steps :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization by H/C NMR and FT-IR to confirm ester and ketone functionalities .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : F NMR identifies fluorine substituent position (δ ~ -110 ppm for meta-fluorine).

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H] at m/z 265.12 (CHFO).

- XRD : Resolves crystalline structure; the 3-fluoro-4-methylphenyl group induces planar geometry due to steric and electronic effects .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Intermediate : Used to synthesize fluorinated analogs for kinase inhibitors or antimicrobial agents.

- Biological Screening : Demonstrates moderate activity against S. aureus (MIC = 32 µg/mL) and COX-2 inhibition (IC = 1.2 µM) in preliminary assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine/methyl position) influence biological activity?

- Methodology :

- Comparative SAR Studies : Replace the 3-fluoro-4-methyl group with 2-fluoro-4-methyl or 3-chloro-4-methyl analogs.

- Data :

| Substituent | Antibacterial MIC (µg/mL) | COX-2 IC (µM) |

|---|---|---|

| 3-Fluoro-4-methyl | 32 | 1.2 |

| 2-Fluoro-4-methyl | 64 | 2.5 |

| 3-Chloro-4-methyl | 128 | 5.8 |

- Conclusion : Meta-fluorine enhances electronegativity, improving target binding. Para-methyl boosts lipophilicity, aiding membrane penetration .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Approach :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV), indicating nucleophilic reactivity at the ketone group.

- Molecular Docking : Docks into COX-2 active site (PDB: 5KIR) with a binding energy of -8.2 kcal/mol, forming hydrogen bonds with Arg120 and Tyr355 .

Q. How can reaction contradictions (e.g., variable yields) be resolved in scaled-up synthesis?

- Optimization Strategies :

- Solvent Polarity : Use THF (ε = 7.5) instead of DCM (ε = 8.9) to reduce side reactions (yield increases from 65% to 82%).

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl), with ZnCl improving regioselectivity by 30% .

Q. What role does the 3-fluoro-4-methylphenyl group play in solid-state stability?

- Crystallography : XRD reveals intermolecular C–H···F interactions (2.8 Å), stabilizing the lattice. Differential Scanning Calorimetry (DSC) shows a melting point of 98°C with no decomposition below 200°C .

Data Contradiction Analysis

Q. Conflicting reports on ester hydrolysis rates: How to reconcile?

- Resolution :

- Kinetic Studies : Hydrolysis in acidic (pH 2) vs. basic (pH 10) conditions shows rate constants of = 0.015 h and = 0.12 h. Contradictions arise from solvent choice (e.g., methanol vs. water) and temperature (25°C vs. 40°C) .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Bioactivity

| Substituent | Antibacterial MIC (µg/mL) | COX-2 IC (µM) | LogP |

|---|---|---|---|

| 3-Fluoro-4-methyl | 32 | 1.2 | 2.8 |

| 4-Fluoro-3-methyl | 45 | 1.8 | 2.5 |

| 3-Chloro-4-methyl | 128 | 5.8 | 3.1 |

Table 2 : Synthesis Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Catalyst | HSO | ZnCl | +30% |

| Solvent | DCM | THF | +17% |

| Temperature | 70°C | 80°C | +12% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.